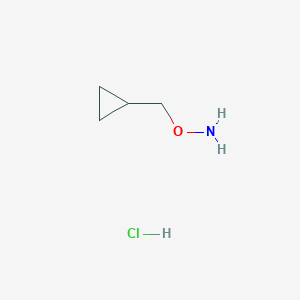

O-(环丙基甲基)羟胺盐酸盐

描述

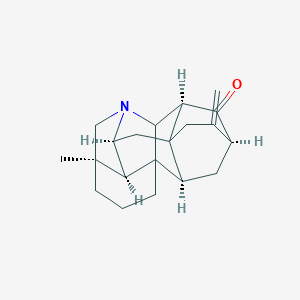

Synthesis Analysis

The synthesis of O-cyclopropyl hydroxylamines, including O-(cyclopropylmethyl)hydroxylamine Hydrochloride, has been achieved through scalable synthetic routes. These compounds have been shown to be bench-stable and practical precursors for the synthesis of N-heterocycles through di-heteroatom [3,3]-sigmatropic rearrangement. A robust synthesis method has been developed for both ring-substituted and ring-unsubstituted variants, with metal-free conditions identified for facile N-arylation. These precursors can efficiently undergo a one-pot [3,3]-sigmatropic rearrangement/cyclization/rearomatization cascade under base-mediated conditions, furnishing a structurally diverse set of substituted tetrahydroquinolines (Lovato et al., 2020).

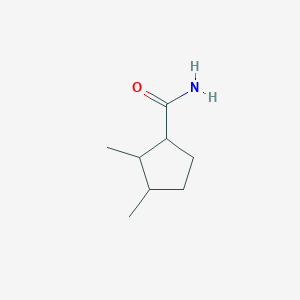

Molecular Structure Analysis

Molecular structure analysis of O-(cyclopropylmethyl)hydroxylamine Hydrochloride and its derivatives has been conducted using techniques such as high-resolution proton nuclear magnetic resonance spectroscopy and X-ray analysis. These analyses have elucidated the structure of various cyclohexanone oxime derivatives, confirming their molecular configurations and providing insight into their structural characteristics (Dimmock et al., 1992).

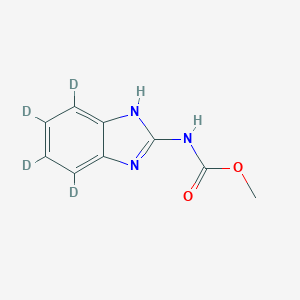

Chemical Reactions and Properties

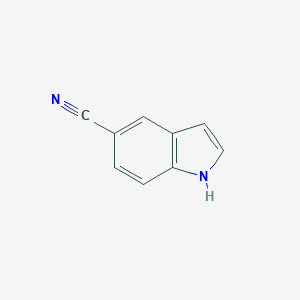

Chemical reactions involving O-(cyclopropylmethyl)hydroxylamine Hydrochloride demonstrate its utility in generating nitrogen-containing heterocycles. For instance, Cu-catalyzed aminoboration of 1-methylenecyclopropanes with bis(pinacolato)diboron and O-benzoyl-N,N-dialkylhydroxylamines leads to the highly regio- and diastereoselective synthesis of (borylmethyl)cyclopropylamines. These products serve as useful building blocks for the synthesis of potential antidepressants and trans-2-arylcyclopropylamine derivatives (Sakae et al., 2014).

Physical Properties Analysis

The physical properties of O-(cyclopropylmethyl)hydroxylamine Hydrochloride and related compounds, such as solubility, melting points, and stability, are critical for their application in synthetic processes. However, specific studies focusing solely on the physical properties of this compound are limited, indicating a potential area for future research.

Chemical Properties Analysis

The chemical properties of O-(cyclopropylmethyl)hydroxylamine Hydrochloride, such as reactivity with various reagents, electrophilic amination capabilities, and participation in cycloaddition reactions, have been explored. These studies highlight the compound's versatility as an electrophilic aminating agent and its ability to facilitate stereo- and regioselective bond-formation reactions without the need for expensive metal catalysts (Sabir et al., 2018).

科学研究应用

N-杂环的前体

O-环丙基羟胺,例如 O-(环丙基甲基)羟胺盐酸盐,已被证明是通过双杂原子[3,3]-σ迁移重排合成 N-杂环的实用前体 .

四氢喹啉的合成

N-芳基化的 O-环丙基羟肟酸酯可以在碱介导的条件下有效地进行一锅[3,3]-σ迁移重排/环化/重芳构化级联反应,以提供结构多样的取代四氢喹啉 .

O-甲基肟的制备

甲氧胺盐酸盐,例如环丙基甲氧胺盐酸盐,用作从醛制备 O-甲基肟的试剂 .

潜在的佐剂活性

甲氧胺盐酸盐是一种口服生物利用度高的具有潜在佐剂活性的 小分子抑制剂 .

前列腺素测定的内标

富氮化合物的构建

安全和危害

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air and may be corrosive to metals . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

作用机制

Target of Action

Methoxyamine, a related compound, is known to interact with apurinic/apyrimidinic (ap) dna damage sites .

Mode of Action

Methoxyamine, a compound structurally similar to O-(Cyclopropylmethyl)hydroxylamine Hydrochloride, has been investigated for its use as an adjunct to alkylating agents, reverse resistance to chemotherapy, and enhancing radiation therapy . Methoxyamine’s proposed mechanism of action is through blocking of the abasic sites (apurinic/apyrimidinic - AP sites) created by the cleavage of base excision repair (BER) glycosylates .

Biochemical Pathways

DNA alkylating agents cause cell death through excessive DNA damage by adduct formation. The human mechanism for DNA repair is very efficient and cancer therapeutics which use this mechanism are often ineffective due to resistance by efficient repair mechanisms such as base excision repair (BER) . Alkylating agents such as temozolomide form methylated DNA adducts such as O6-methylguanine (O6mG), 7-methylguanine (N7mG) and 3-methyladenine (N3mA). O6mG is a cytotoxic and genotoxic adduct which is repaired by O6-methylguanine DNA-methyltransferase (MGMT). O6mG’s cytotoxicity is due to the mismatch repair mechanism (MMR), but cell induced defects in this repair pathway can lead to drug resistance . The N7mG (dominant lesions caused by methylating agents) and N3mA adducts are both repaired by the BER mechanism .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . The compound has a log Kp (skin permeation) of -6.43 cm/s .

Result of Action

Methoxyamine disrupts the BER pathway, increasing the amount of cytotoxic adducts, which results in cell death . This suggests that O-(Cyclopropylmethyl)hydroxylamine Hydrochloride may have a similar effect.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

属性

IUPAC Name |

O-(cyclopropylmethyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c5-6-3-4-1-2-4;/h4H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMFZNBOQJOULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468503 | |

| Record name | O-(Cyclopropylmethyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74124-04-2 | |

| Record name | O-(Cyclopropylmethyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Cyclopropylmethyl-hydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

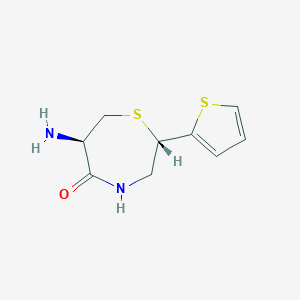

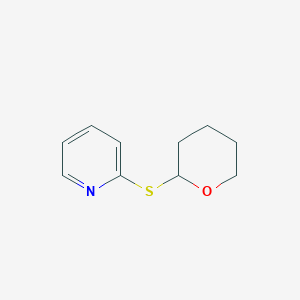

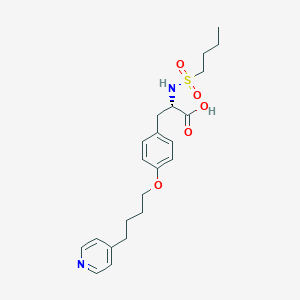

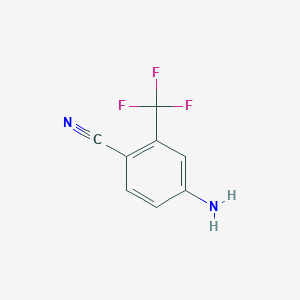

Feasible Synthetic Routes

Q & A

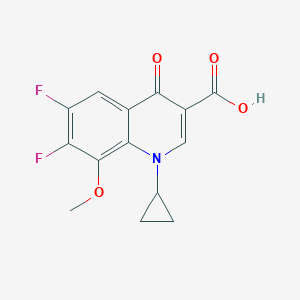

Q1: What is the function of O-(cyclopropylmethyl)hydroxylamine hydrochloride in the synthesis of PD198306?

A1: O-(Cyclopropylmethyl)hydroxylamine hydrochloride acts as an essential building block in the synthesis of PD198306. It reacts with an activated carboxylic acid derivative (intermediate 6 in the paper) to form a key intermediate (intermediate 11 in the paper) through a condensation reaction. This intermediate is then coupled with another key intermediate, 3,4,5-trifluoro-2-[(2-methyl-4-iodobenzene)amino]-benzoic acid (intermediate 7), to yield the final product, PD198306 [].

Q2: Are there any advantages to using this particular synthesis route involving O-(cyclopropylmethyl)hydroxylamine hydrochloride?

A2: Yes, the research highlights several advantages of this synthetic route. The use of O-(cyclopropylmethyl)hydroxylamine hydrochloride and the optimized reaction conditions allow for:

- Increased reaction temperature: The condensation reaction can be performed at room temperature compared to -20°C in previous methods [].

- Reduced reaction time: The reaction time is significantly shortened to 1.5 hours compared to 23 hours in previous methods [].

- Simplified process and higher yield: The overall process is simplified, and the yield of the condensation reaction is significantly improved to 85% [].

- Lower cost: These improvements contribute to a more cost-effective synthesis of PD198306 [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[(4-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B20417.png)

![(S,S)-2,8-Diazabicyclo[4,3,0]nonane](/img/structure/B20426.png)